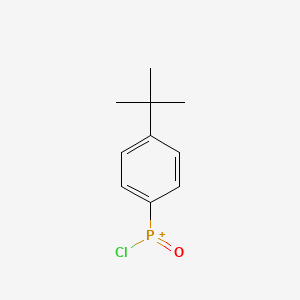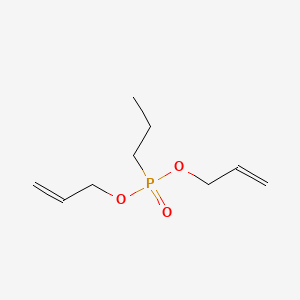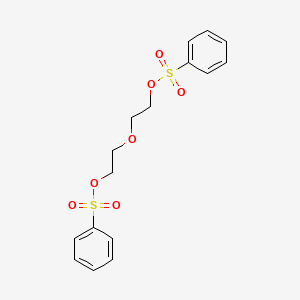
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- is a chemical compound with the molecular formula C10H14ClOP It is known for its unique structure, which includes a phosphinic chloride group attached to a phenyl ring and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with thionyl chloride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as mixing, heating, and purification to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic chloride group to a phosphine or phosphine oxide.
Substitution: The chlorine atom in the phosphinic chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols can react with the compound under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine or phosphine oxide.
Substitution: Various substituted phosphinic derivatives, depending on the nucleophile used.
科学的研究の応用
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphinic groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用機序
The mechanism by which phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- exerts its effects involves the reactivity of the phosphinic chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- can be compared with other similar compounds, such as:
Phosphinous chloride, bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of one phenyl and one tert-butyl group.
Phenylphosphinic acid: Lacks the chloride group and has a hydroxyl group instead.
Phosphine oxides: Contain a P=O bond instead of a P-Cl bond.
特性
CAS番号 |
75213-02-4 |
|---|---|
分子式 |
C10H13ClOP+ |
分子量 |
215.63 g/mol |
IUPAC名 |
(4-tert-butylphenyl)-chloro-oxophosphanium |
InChI |
InChI=1S/C10H13ClOP/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3/q+1 |
InChIキー |
YWQWDUMAHIOYPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)



![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
